molecular formula C11H11BrF3NO B8125517 (3-Bromo-4-trifluoromethoxy-benzyl)-cyclopropyl-amine

(3-Bromo-4-trifluoromethoxy-benzyl)-cyclopropyl-amine

Cat. No.: B8125517
M. Wt: 310.11 g/mol
InChI Key: AODJAWKDVAJUJA-UHFFFAOYSA-N
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Description

(3-Bromo-4-trifluoromethoxy-benzyl)-cyclopropyl-amine is a chemical compound that features a benzyl group substituted with bromine and trifluoromethoxy groups, attached to a cyclopropyl amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-4-trifluoromethoxy-benzyl)-cyclopropyl-amine typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available 3-bromo-4-trifluoromethoxy-benzyl alcohol.

    Formation of Intermediate: The benzyl alcohol is converted to 3-bromo-4-trifluoromethoxy-benzyl bromide using a brominating agent such as phosphorus tribromide.

    Cyclopropyl Amine Introduction: The benzyl bromide intermediate is then reacted with cyclopropyl amine under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-4-trifluoromethoxy-benzyl)-cyclopropyl-amine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.

Scientific Research Applications

(3-Bromo-4-trifluoromethoxy-benzyl)-cyclopropyl-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Bromo-4-trifluoromethoxy-benzyl)-cyclopropyl-amine involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets. The cyclopropyl amine moiety can interact with various enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-trifluoromethoxy-benzyl bromide
  • 3-Bromo-4-trifluoromethoxy-benzyl alcohol
  • 3-Bromo-4-trifluoromethoxy-benzyl fluoride

Uniqueness

(3-Bromo-4-trifluoromethoxy-benzyl)-cyclopropyl-amine is unique due to the presence of the cyclopropyl amine group, which imparts distinct chemical and biological properties compared to its analogs. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[[3-bromo-4-(trifluoromethoxy)phenyl]methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrF3NO/c12-9-5-7(6-16-8-2-3-8)1-4-10(9)17-11(13,14)15/h1,4-5,8,16H,2-3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AODJAWKDVAJUJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC(=C(C=C2)OC(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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